N,N'-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 3,4-difluoroaniline with benzene-1,3-dicarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-platelet aggregation properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide include:
- N,N’-bis(3,4-difluorophenyl)urea
- N(1)-benzyl-N(2)-(3,4-difluorophenyl)ethanediamide .
Uniqueness
N,N’-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C20H12F4N2O2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-N,3-N-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12F4N2O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
XKQZMWCZNIPDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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